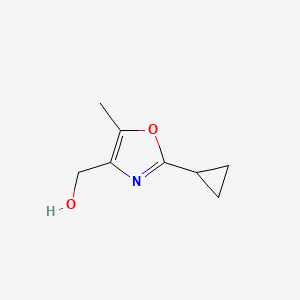
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Overview
Description
“4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride” is a chemical compound with the CAS Number: 1384265-54-6 . It has a molecular weight of 189.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.The storage temperature and physical form are not specified .
Scientific Research Applications
Facile Synthesis of Fluorinated Compounds
Research indicates that fluorinated benzofuro- and benzothieno[2,3-b]pyridines, along with α-carbolines, are synthesized through regiospecific annulation processes involving fluoro-containing dielectrophiles. This methodological advancement underscores the compound's role in the facile synthesis of structurally diverse fluorinated molecules, which are crucial in pharmaceuticals and materials science due to their unique biological and physical properties (Iaroshenko et al., 2009).
Development of Fluorogenic Reagents
Another significant application is the development of fluorogenic and fluorescent labeling reagents for thiols, utilizing benzofurazan skeleton derivatives. These reagents, characterized by their sensitivity, reactivity, and hydrophilicity, enable the sensitive detection of thiol compounds, which is crucial in biochemical assays and research (Okabe et al., 2002).
Electrophilic Character Determination
NMR spectroscopy studies have revealed the electrophilic character of benzofuroxans, a related compound class, showcasing the utility of "4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride" in understanding the reactivity and interaction mechanisms of fluorinated heterocycles. This knowledge is instrumental in designing drugs and materials with tailored properties (Sebban et al., 2012).
Corrosion Inhibition Studies
Investigations into the corrosion inhibition efficiency of fluorinated compounds on metals in acidic media have also been conducted. These studies provide insights into the protective capabilities of fluorinated benzofuran derivatives, indicating potential applications in materials science and engineering to enhance the longevity and durability of metal components (Chaitra et al., 2015).
Safety and Hazards
Future Directions
Benzofuran compounds, including “4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride”, could be further explored for their potential in various applications, especially given their wide range of biological activities . The development of promising compounds with target therapy potentials and little side effects is a main goal of medical researchers .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, thereby affecting various biochemical processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and other metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target biomolecule, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Under certain conditions, it can remain stable and exert its effects over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the rate of specific biochemical reactions, thereby affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and its interaction with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity by facilitating its interaction with specific biomolecules or by influencing its stability and degradation .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHZWXUWYDOLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC=C2F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384265-54-6 | |
| Record name | 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)



![[1-(6-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine](/img/structure/B1469586.png)



![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)




